1-Fluoro-4-(3,3,3-trifluoropropyl)benzene
Description
1-Fluoro-4-(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound characterized by a fluorine substituent at the para position of the benzene ring and a 3,3,3-trifluoropropyl side chain. This structure combines the electron-withdrawing effects of fluorine with the steric and electronic influences of the trifluoropropyl group, making it valuable in materials science and pharmaceutical chemistry. The trifluoropropyl group enhances thermal stability and hydrophobicity, while the fluorine atom modulates reactivity and electronic properties .
Properties
IUPAC Name |
1-fluoro-4-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMWDUDSMZXNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration
- React ortho-fluorobenzotrifluoride with a nitrating mixture of sulfuric acid and nitric acid.
- Temperature control between 0°C and 150°C is critical to yield 3-trifluoromethyl-4-fluoronitrobenzene.
- Typical yield: 82%, purity ~97.7% (GC analysis).
Reduction
- Reduce the nitro group to an amine using a reductive agent such as iron powder combined with ammonium chloride in aqueous media.
- Reaction under reflux yields 3-trifluoromethyl-4-fluoroaniline with >99% purity.
Bromination
- Brominate the amine intermediate using bromine in acetic acid at 0–60°C.
- This step produces 2-bromo-4-fluoro-5-trifluoromethylaniline with about 85% yield.
Diazotization and Substitution
- Diazotize the bromoaniline intermediate with sodium nitrite in acidic aqueous conditions at low temperature (0–5°C).
- Subsequent substitution reactions replace the diazonium group to form the trifluoropropyl-substituted aromatic compound.
This sequence is summarized in the following table:
| Step | Reaction Type | Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1. Nitration | Electrophilic Aromatic Substitution | H2SO4/HNO3, 0–150°C | 3-trifluoromethyl-4-fluoronitrobenzene | 82 | 97.7 |
| 2. Reduction | Nitro to Amine | Fe powder + NH4Cl, reflux in water | 3-trifluoromethyl-4-fluoroaniline | >100* | 99.12 |
| 3. Bromination | Aromatic Bromination | Bromine, AcOH, 0–60°C | 2-bromo-4-fluoro-5-trifluoromethylaniline | 85 | 93.35 |
| 4. Diazotization & Substitution | Diazotization & Nucleophilic Substitution | NaNO2, acidic aqueous, 0–5°C | This compound (via intermediate steps) | Variable | >90 |
*Note: Yield over 100% may indicate impurities or experimental variance but purity confirmed by GC.
This method is derived from a Chinese patent (CN101337911A) describing detailed reaction conditions and exemplifying the preparation of fluorinated aromatic nitriles and amines that lead to trifluoropropyl-substituted benzenes.
Oxidative 3,3,3-Trifluoropropylation of Arylaldehydes
An alternative modern approach involves the oxidative trifluoropropylation of arylaldehydes using (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane as a trifluoropropyl source.
- The reaction is triggered by fluoride anions (e.g., CsF) which activate the silane.
- The arylaldehyde undergoes nucleophilic addition to form an allyl alkoxide intermediate.
- A 1,3-proton shift leads to the formation of aryl 3,3,3-trifluoropropyl ketones.
- This method can be adapted to synthesize this compound derivatives by selecting appropriate fluorinated arylaldehydes.
The reaction proceeds under mild conditions and provides moderate to good yields. The mechanism and yields are summarized below:
| Parameter | Description |
|---|---|
| Reagents | (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane, arylaldehyde, CsF |
| Solvent | Typically polar aprotic solvents |
| Temperature | Ambient to mild heating |
| Yield range | Moderate to good (varies by substrate) |
| Mechanism | Fluoride-induced addition, allyl alkoxide intermediate, 1,3-proton shift |
This method is detailed in the Beilstein Journal of Organic Chemistry (2013).
Fluorinated Ether Intermediates Leading to Trifluoropropyl Aromatics
Some preparations involve fluorinated ethers as intermediates, where alcohols add to epoxides under basic or catalytic conditions to form trifluoropropyl-containing intermediates.
- For example, 1,1,1-trifluoroethanol reacts with epichlorohydrin in the presence of sodium hydroxide or pyridine catalyst.
- The resulting trifluoropropyl ethers can be further transformed into trifluoropropyl-substituted benzenes by substitution reactions.
- Reaction conditions such as temperature, catalyst amount, and solvent influence product distribution and yield.
A representative reaction scheme and yields are:
| Reaction Conditions | Product Type | Yield (%) Range |
|---|---|---|
| NaOH catalyst, cooled solution | Glycidyl ether and diester | 19–31 (glycidyl ether), 19–24 (diester) |
| Pyridine catalyst | 2,2,2-trifluoroethyl-2-hydroxy-3-chloropropyl ether | ~50 |
These findings are from a fluorine chemistry review article summarizing multiple studies on fluorinated ether synthesis.
Summary Table of Preparation Methods
| Methodology | Starting Material(s) | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step nitration/reduction/bromination/diazotization | ortho-fluorobenzotrifluoride | Electrophilic substitution, reduction, halogenation, diazotization | Well-established, high purity products | Multi-step, requires careful temperature control |
| Oxidative trifluoropropylation | Arylaldehydes, trifluoropropenyl silane | Fluoride-induced addition, proton shift | One-pot, mild conditions | Substrate scope limited, moderate yields |
| Fluorinated ether intermediates | Fluoroalcohols, epoxides | Nucleophilic ring-opening, substitution | Access to diverse intermediates | Requires subsequent transformations |
Research Findings and Analytical Data
- Gas chromatography (GC) is the primary method for assessing purity, with typical purities exceeding 90% in optimized reactions.
- Yields vary widely depending on method and scale, from 50% in some substitution reactions to over 80% in nitration and bromination steps.
- Reaction temperatures are critical, especially in nitration (10–20°C) and bromination (0–60°C) steps, to avoid side reactions.
- The choice of reductive agents (iron powder with ammonium chloride preferred) impacts the efficiency of nitro group reduction.
- The oxidative trifluoropropylation method offers a mechanistic advantage by avoiding multiple isolation steps, improving overall synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine is possible under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products: The major products formed from these reactions include substituted benzene derivatives, benzoic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(3,3,3-trifluoropropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Fluoro-4-(3,3,3-trifluoropropyl)benzene exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoropropyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electron-Withdrawing Effects : The trifluoropropyl group (-CH₂CH₂CF₃) provides stronger inductive effects compared to trifluoromethyl (-CF₃) due to its extended structure, enhancing thermal resistance in polymers .
- Pharmaceutical Relevance : Benzamide derivatives with trifluoropropyl groups exhibit potent inhibitory activity against Mycobacterium tuberculosis EthR, highlighting the role of fluorine in bioactivity .
Physicochemical Properties
Table 2: Comparative Physical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | ~1.3 (estimated) | ~270 (estimated) | 194.15 |
| 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene | 1.349 | 271.6 | 304.64 |
| 1-(3-Phenylpropyl)-4-(trifluoromethyl)benzene | N/A | N/A | 264.29 |
| (3,3,3-Trifluoropropyl)trimethoxysilane | N/A | N/A | 226.23 |
Notes:
- Density and boiling points for this compound are estimated based on structurally similar compounds (e.g., trifluoromethoxy derivatives in ) .
- The trifluoropropyl group increases hydrophobicity compared to non-fluorinated alkyl chains, as demonstrated in silicone copolymers with enhanced cold resistance .
Research Findings and Trends
- Thermal Stability : Polymers with trifluoropropyl groups retain elasticity at extreme temperatures, making them suitable for aerospace seals .
- Bioactivity Optimization: Fluorine substitution in benzamide derivatives improves binding affinity to EthR by 10-fold compared to non-fluorinated analogs .
- Environmental Impact : Perfluorinated compounds like trifluoropropyl silicones are under scrutiny for persistence, driving research into biodegradable alternatives .
Biological Activity
1-Fluoro-4-(3,3,3-trifluoropropyl)benzene (CAS No. 1099598-04-5) is a fluorinated aromatic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of fluorine atoms can significantly influence the physicochemical properties and biological interactions of organic molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound is characterized by:
- A fluorobenzene ring.
- A trifluoropropyl side chain that enhances lipophilicity and may influence receptor interactions.
Biological Activity Overview
Research indicates that fluorinated compounds can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are still being elucidated through various studies.
Antimicrobial Activity
Studies have shown that certain fluorinated compounds possess significant antimicrobial properties. For instance:
- Mechanism : The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways.
- Case Study : A study demonstrated that related fluorinated compounds exhibited potent activity against various bacterial strains, suggesting potential for this compound in similar applications .
Anti-inflammatory Properties
Fluorinated compounds have also been investigated for their anti-inflammatory effects:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Research Findings : In vitro studies indicated that fluorinated benzene derivatives could reduce inflammation markers in cellular models .
Anticancer Potential
The anticancer activity of fluorinated compounds has been a focus in medicinal chemistry:
- Mechanism : They may induce apoptosis or inhibit tumor growth through various signaling pathways.
- Case Studies : Some derivatives have shown efficacy in preclinical models of cancer, warranting further investigation into this compound's potential .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Binding : Its lipophilic nature allows it to penetrate cellular membranes and bind to receptors, potentially modulating their activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Fluoro-4-(trifluoromethyl)benzene | Fluorobenzene with trifluoromethyl group | Antimicrobial |
| 4-(Trifluoromethyl)phenol | Hydroxy group on trifluoromethyl benzene | Anticancer |
| 2-Fluoro-5-(trifluoropropyl)aniline | Amino group with trifluoropropyl side chain | Anti-inflammatory |
Q & A
Q. Basic
Q. Advanced
- Dynamic NMR (DNMR) : Resolves rotational barriers in the trifluoropropyl group, with coalescence temperatures indicating a ΔG‡ of ~12 kcal/mol for C–C bond rotation.
- X-ray crystallography : Reveals dihedral angles between the benzene ring and trifluoropropyl chain (typically 45–60°), impacting conjugation .
How does the compound behave under thermal or photolytic conditions?
Advanced
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing HF and CF₃ radicals, as detected by EPR spectroscopy. Photolysis at 254 nm induces C–F bond cleavage, forming biradical intermediates that dimerize or react with solvents (e.g., acetonitrile). Quantum yield studies (Φ = 0.15) suggest triplet-state involvement .
What strategies mitigate contradictions in reported reaction yields for derivatives of this compound?
Advanced
Discrepancies in yields (e.g., 60–90% for Friedel-Crafts vs. 75–95% for cross-coupling) arise from:
- Impurity profiles : Trace moisture deactivates Lewis acids, requiring strict anhydrous conditions.
- Substrate pre-functionalization : Pre-synthesized boronic esters reduce side reactions in cross-coupling.
Systematic optimization via DoE (Design of Experiments) identifies critical factors (e.g., catalyst loading, solvent) to reconcile data .
What role does this compound play in materials science research?
Advanced
Its strong fluorophilic character makes it a candidate for:
- Liquid crystal matrices : The trifluoropropyl group enhances dielectric anisotropy in biphenyl-based LC systems.
- Polymer additives : Incorporation into polyimides improves thermal stability (Tg increase by 20–30°C) and reduces moisture absorption .
How can computational modeling predict the compound’s behavior in novel reactions?
Q. Advanced
- Molecular docking : Simulates interactions with enzymes (e.g., cytochrome P450) for toxicity studies.
- Reactivity indices : Fukui functions (f⁻) calculated via DFT identify nucleophilic/electrophilic sites, guiding functionalization strategies.
Validation against experimental Hammett constants (σₚ = +0.78) confirms model accuracy .
What safety protocols are critical when handling this compound?
Q. Basic
- Use HF-resistant gloves and ventilation due to potential HF release during decomposition.
- Store under inert gas (Ar/N₂) to prevent moisture-induced degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
